![molecular formula C14H12ClNO3S B514288 [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate CAS No. 391263-77-7](/img/structure/B514288.png)
[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate group and a carbamoyl group attached to a chloromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the carbamoyl and chloromethylphenyl groups, making it less complex and potentially less active in certain applications.
[(3-Chloro-4-methylphenyl)carbamoyl]methyl benzoate: Similar structure but with a benzoate group instead of a thiophene ring, which may alter its chemical and biological properties.
[(3-Chloro-4-methylphenyl)carbamoyl]methyl furan-2-carboxylate: Contains a furan ring instead of a thiophene ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
CAS No. |
391263-77-7 |
|---|---|
Molecular Formula |
C14H12ClNO3S |
Molecular Weight |
309.8g/mol |
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-4-5-10(7-11(9)15)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
BHPIGKUHRUNLLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=CS2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)
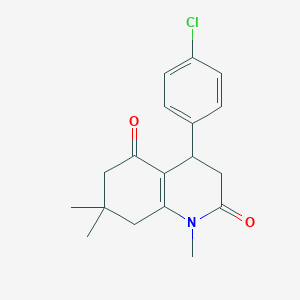
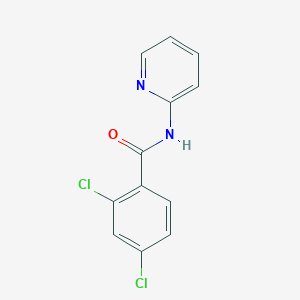

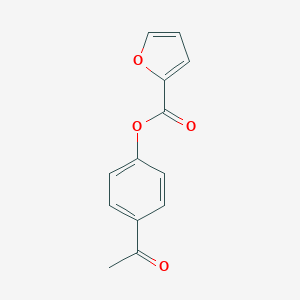
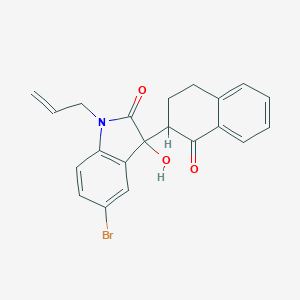
![7-Tert-butyl-2-(3-pyridinyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B514272.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514273.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514274.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B514276.png)
![2-bromo-N-(4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B514312.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-phenoxybenzoate](/img/structure/B514372.png)
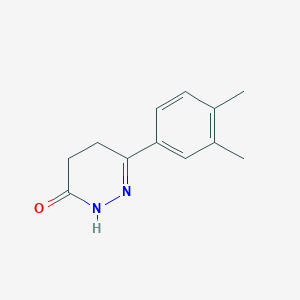
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)
